p-Phenoxyphenol methanesulfonate
Description
Properties
CAS No. |
23419-81-0 |
|---|---|
Molecular Formula |
C13H12O4S |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(4-phenoxyphenyl) methanesulfonate |
InChI |
InChI=1S/C13H12O4S/c1-18(14,15)17-13-9-7-12(8-10-13)16-11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
DRPRCGAJRIKRLF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)OC2=CC=CC=C2 |
Other CAS No. |
23419-81-0 |
Synonyms |
p-phenoxyphenol methanesulfonate U 22105 U-22105 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
- The phenoxyphenol substituent in the target compound likely increases molecular weight and polarity compared to phenyl methanesulfonate, leading to higher melting/boiling points and reduced volatility .
- Lead methanesulfonate’s liquid state and corrosivity contrast sharply with the solid, organic-soluble phenyl methanesulfonate, highlighting the impact of the metal ion (Pb²⁺ vs. organic substituents) .
Reactivity and Stability
- This compound: Expected to undergo hydrolysis under acidic/basic conditions, releasing methanesulfonic acid and para-phenoxyphenol. The phenolic -OH group may participate in hydrogen bonding or redox reactions.
- Phenyl Methanesulfonate: Stable under standard conditions but hydrolyzes in strong acids/bases to yield methanesulfonic acid and phenol .
- Lead Methanesulfonate : Decomposes under fire conditions, emitting toxic sulfur oxides and lead fumes, and reacts corrosively with metals .
Preparation Methods
Parachlorophenol-Phenol Coupling via Pipeline Reactor
The patent CN113429268A details an optimized method for synthesizing 4-phenoxyphenol using a pipeline reactor under ultrasonic conditions. Key steps include:
-
Salt Formation : Potassium hydroxide, phenol, and toluene are refluxed to form a phenoxide salt, followed by toluene removal and heating to 170°C.
-
Continuous Flow Reaction : The phenoxide salt (Material A) and a mixture of p-chlorophenol and phenol (Material B) are pumped into a pipeline reactor. Ultrasonic waves enhance mixing, and the reaction proceeds at 160–180°C.
-
Workup : The crude product is acidified with hydrochloric acid, filtered, and purified via toluene washing and phenol recovery under reduced pressure.
Performance Data :
This method minimizes side reactions (e.g., formation of impurity A, a diphenyl ether byproduct) through controlled residence time and temperature in the pipeline reactor.
Methanesulfonation of 4-Phenoxyphenol
The conversion of 4-phenoxyphenol to its methanesulfonate ester is a critical step absent from the reviewed literature. However, standard esterification protocols provide a theoretical framework:
Reaction with Methanesulfonyl Chloride
A plausible route involves treating 4-phenoxyphenol with methanesulfonyl chloride (MsCl) in the presence of a base:
Proposed Procedure :
-
Reagents :
-
4-Phenoxyphenol (1 equiv).
-
Methanesulfonyl chloride (1.2 equiv).
-
Base (e.g., triethylamine or pyridine, 1.5 equiv).
-
Solvent: Dichloromethane or THF.
-
-
Conditions : 0–25°C, 2–4 hours.
-
Workup : Aqueous wash, drying, and solvent removal.
Expected Outcomes :
-
Yield : 70–90% (based on analogous phenol sulfonation reactions).
-
Purity : Dependent on starting material quality and purification (e.g., recrystallization).
Catalytic Methanesulfonation
Alternative pathways using methanesulfonic acid as both catalyst and reagent could be explored:
-
Reagents :
-
4-Phenoxyphenol.
-
Methanesulfonic acid (excess).
-
Activator (e.g., PCl₃).
-
-
Conditions : Reflux at 80–100°C for 6–12 hours.
This method may face challenges in regioselectivity and side product formation.
Comparative Analysis of Synthetic Routes
*Theoretical values based on analogous reactions.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for p-Phenoxyphenol methanesulfonate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of p-phenoxyphenol using methanesulfonyl chloride under controlled alkaline conditions (e.g., in anhydrous dichloromethane with triethylamine as a base). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Validate purity using HPLC (C18 column, 220 nm) and confirm structural integrity via H NMR (e.g., singlet for -SOCH at δ 3.2 ppm) and mass spectrometry .
Q. How can spectroscopic techniques differentiate p-Phenoxyphenol methanesulfonate from structurally similar derivatives?
- Methodological Answer :
- FT-IR : Characteristic S=O stretching at 1170–1200 cm and aromatic C-O-C bands at 1240–1260 cm.
- C NMR : Distinct signals for the methanesulfonate group (δ 45–50 ppm for -SOCH) and para-substituted phenoxy carbons (δ 150–160 ppm).
- High-resolution MS : Exact mass calculation for CHOS (e.g., [M+H] at m/z 281.0483). Cross-reference with PubChem data for validation .
Q. What are the critical storage conditions to prevent degradation of p-Phenoxyphenol methanesulfonate?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to minimize hydrolysis. Stability studies indicate <5% degradation over 6 months when humidity is <30%. Monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory reports on the cytotoxicity of p-Phenoxyphenol methanesulfonate be resolved?
- Methodological Answer : Discrepancies may arise from variations in cell lines, exposure times, or impurity profiles. Standardize assays using:
- Cell viability protocols : MTT assay with HepG2 cells (48-hour exposure, IC comparison).
- Impurity profiling : Quantify residual methanesulfonic acid via ion chromatography (detection limit: 0.1 ppm) .
- Meta-analysis : Compare datasets using ANOVA to identify confounding variables (e.g., solvent effects) .
Q. What mechanistic insights explain the regioselectivity of p-Phenoxyphenol methanesulfonate in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing sulfonate group activates the para position for nucleophilic attack. Computational studies (DFT at B3LYP/6-311+G(d,p)) show:
- Electrostatic potential maps : Highlight electron-deficient aryl rings.
- Transition state analysis : Lower activation energy for para substitution vs. ortho (ΔG difference: ~8 kcal/mol). Validate with kinetic experiments (e.g., SNAr reactions with morpholine) .
Q. Which in silico tools best predict the metabolic fate of p-Phenoxyphenol methanesulfonate in mammalian systems?
- Methodological Answer :
- Phase I metabolism : Use SwissADME to predict cytochrome P450-mediated oxidation (major sites: phenoxy ring).
- Phase II conjugation : GLORYx models sulfonation and glucuronidation pathways.
- Validation : Compare predictions with in vitro hepatocyte incubation data (LC-MS/MS detection of metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
